144410-00-4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Recherche sur les maladies neurologiques

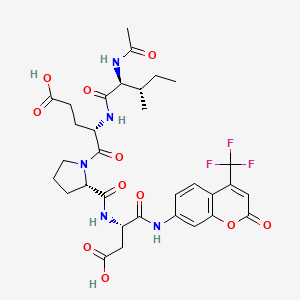

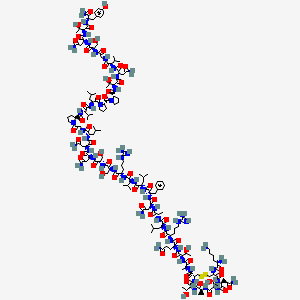

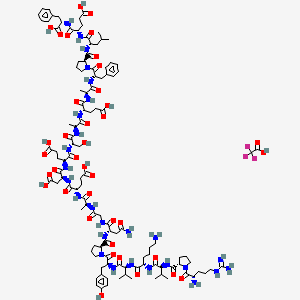

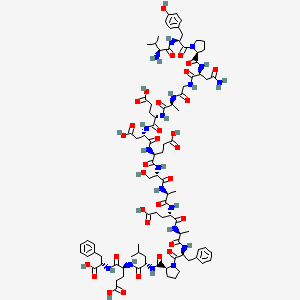

L'une des principales applications de ce composé est la recherche sur les maladies neurologiques {svg_1}. Il est utilisé comme inhibiteur dans l'étude de l'amyloïde-β, un peptide crucial pour comprendre des maladies comme la maladie d'Alzheimer {svg_2}. Ce composé est une mutation hollandaise (E22Q) du peptide bêta-amyloïde qui s'agrège plus facilement que le peptide de type sauvage, et les fibrilles résultantes présentent une neurotoxicité accrue {svg_3}.

Découverte de médicaments

Ce composé est également utilisé dans la découverte de médicaments, en particulier dans le développement d'inhibiteurs pour les maladies neurologiques {svg_4}. Sa structure et ses propriétés uniques en font un outil précieux dans la recherche de nouveaux agents thérapeutiques {svg_5}.

Synthèse chimique

Le composé est utilisé en synthèse chimique en raison de sa structure complexe {svg_6}. Sa synthèse implique plusieurs étapes et nécessite une profonde compréhension de la chimie des peptides {svg_7}.

Chromatographie

Étant donné sa structure complexe, ce composé est utilisé en chromatographie, une méthode utilisée pour séparer les mélanges {svg_8}. Il sert de composé de référence dans l'analyse de peptides similaires {svg_9}.

Chimie analytique

En chimie analytique, ce composé est utilisé comme étalon pour l'étalonnage des instruments analytiques {svg_10}. Ses propriétés connues contribuent à la mesure précise d'autres composés {svg_11}.

Applications industrielles

Le composé a des applications industrielles potentielles en raison de ses propriétés uniques. Cependant, des recherches supplémentaires sont nécessaires pour explorer pleinement ces possibilités.

Mécanisme D'action

Target of Action

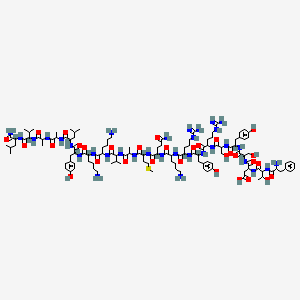

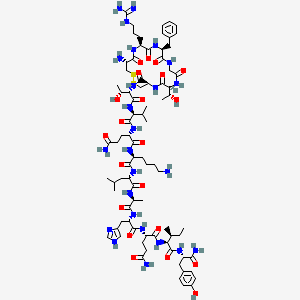

The primary target of (Gln22)-Amyloid β-Protein (1-40) is the Amyloid-β . Amyloid-β is a peptide that plays a crucial role in neural health, but in certain conditions, it can aggregate and form plaques that are associated with neurodegenerative diseases .

Mode of Action

(Gln22)-Amyloid β-Protein (1-40) is a Dutch mutation (E22Q) of amyloid β-peptide . This mutation causes the peptide to aggregate more readily than the wild-type peptide . The interaction of this compound with its target results in the formation of fibrils, which show increased neurotoxicity .

Biochemical Pathways

The primary biochemical pathway affected by (Gln22)-Amyloid β-Protein (1-40) is the amyloidogenic pathway, which leads to the formation of amyloid-β plaques . The aggregation of this mutated peptide can disrupt normal cellular processes, leading to neuronal damage and death .

Result of Action

The primary result of the action of (Gln22)-Amyloid β-Protein (1-40) is increased neurotoxicity . Specifically, the mutant peptide E22Q could induce apoptosis of brain endothelial cells at a concentration of 25 μm . The wild-type aβ 1-40 and the italian mutant e22k had no significant effect on apoptosis .

Orientations Futures

Analyse Biochimique

Cellular Effects

The (Gln22)-Amyloid β-Protein (1-40) has been shown to have significant effects on various types of cells. For instance, at a concentration of 25 μm, this mutant peptide could induce apoptosis of brain endothelial cells . The wild-type Aβ 1-40 and the Italian mutant E22K had no significant effect on apoptosis .

Molecular Mechanism

The molecular mechanism of action of (Gln22)-Amyloid β-Protein (1-40) involves its ability to aggregate more readily than the wild-type peptide . The resulting fibrils show increased neurotoxicity

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of compound 144410-00-4 involves the condensation of two key starting materials, followed by a series of reactions to form the final product.", "Starting Materials": [ "4-(4-methoxyphenyl)-2-oxo-1,3-thiazolidin-3-yl acetic acid", "4-(4-methylpiperazin-1-yl)aniline" ], "Reaction": [ "Step 1: The starting material 4-(4-methoxyphenyl)-2-oxo-1,3-thiazolidin-3-yl acetic acid is reacted with thionyl chloride to form the corresponding acid chloride.", "Step 2: The acid chloride is then reacted with 4-(4-methylpiperazin-1-yl)aniline in the presence of a base such as triethylamine to form the desired intermediate.", "Step 3: The intermediate is then subjected to a series of reactions including reduction, cyclization, and deprotection to form the final product 144410-00-4." ] } | |

| 144410-00-4 | |

Poids moléculaire |

4328.88 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[6-cyclopropyl-1-[(2-fluoro-6-methoxyphenyl)methyl]piperidin-3-yl]-3-imidazo[1,2-a]pyridin-6-yl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole-5-carboxamide](/img/structure/B612763.png)

![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B612772.png)